
Tropylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepta-2,4,6-trienylium is a monocyclic arene. It derives from a hydride of a cyclohepta-1,3,5-triene.
Scientific Research Applications
Catalysis
- Tropylium has been used as an organic Lewis acid catalyst in O-H functionalization reactions, showing excellent efficiency across a wide range of diazoalkane and carboxylic acid substrates (Empel et al., 2021).
- It serves as an efficient catalyst for acetalization and transacetalization reactions, marking a greener alternative to metal salt Lewis acid catalysts (Lyons et al., 2017).
Optical and Electronic Applications
- Tropylium ions are used in the creation of novel push-pull organic dyes with strong absorption in the visible range. These dyes are highly responsive to stimuli like solvent, pH change, redox reaction, Lewis base, and counterion (Lyons et al., 2018).
- The electronic spectrum of the tropylium ion has been studied, revealing transitions that contribute to our understanding of its photophysical properties (Murrell & Longuet-Higgins, 1955).
Chemical Synthesis
- Tropylium ion mediated α-cyanation of amines demonstrates its potential in organic synthesis, offering a cleaner alternative to other methods (Allen & Lambert, 2011).
- It has been employed in nucleophilic substitution of alcohols and carboxylic acids, showcasing its utility in facilitating chemical transformations (Nguyen & Bekensir, 2014).
Structure and Properties
- Studies on the vibrational spectrum and structure of the tropylium ion have led to insights into its structural similarity with benzene, contributing to our understanding of aromatic compounds (Fateley & Lippincott, 1957).
- Investigations into the anion-pi interactions involving tropylium ions have expanded our knowledge of the physical nature of these interactions (Quiñonero et al., 2007).
properties
CAS RN |
4118-59-6 |
|---|---|
Molecular Formula |
C7H7+ |
Molecular Weight |
91.13 g/mol |
IUPAC Name |
cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H/q+1 |
InChI Key |
OJOSABWCUVCSTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C[CH+]C=C1 |
Canonical SMILES |
C1=CC=C[CH+]C=C1 |
synonyms |
tropylium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





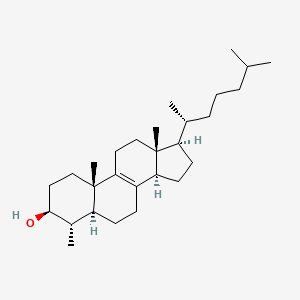
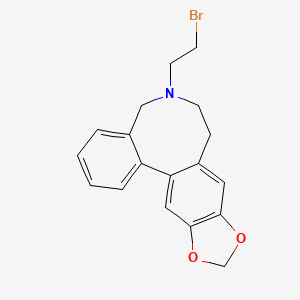
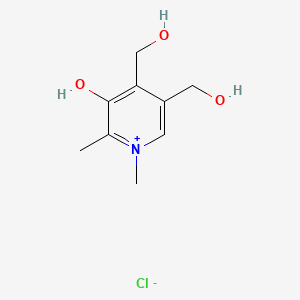

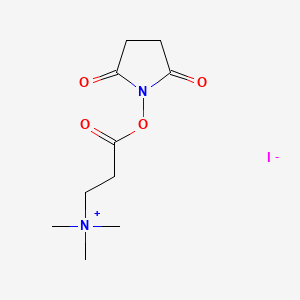
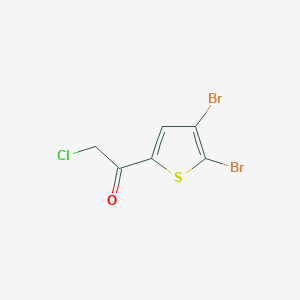
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
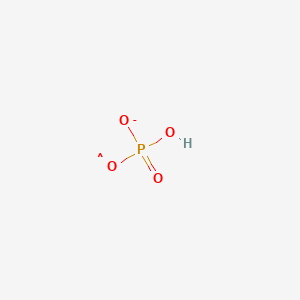


![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)